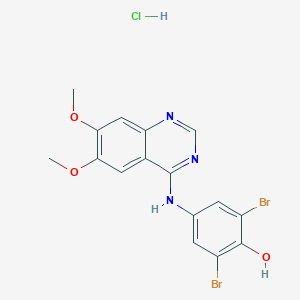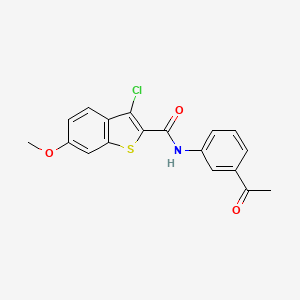
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, an amide linkage, and an ethylhexyl side chain, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-ethylhexylamine and 4-(morpholin-4-yl)-4-oxobutanoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), facilitates the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide formation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethylhexyl side chain, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Amine derivatives
Substitution: Substituted morpholine or ethylhexyl derivatives
Scientific Research Applications
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in metabolic pathways.
Interact with Receptors: Bind to cellular receptors, influencing signal transduction and cellular responses.
Affect Gene Expression: Modulate the expression of genes related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylhexyl)-4-(piperidin-4-yl)-4-oxobutanamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-ethylhexyl)-4-(pyrrolidin-4-yl)-4-oxobutanamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2-ethylhexyl)-4-(morpholin-4-yl)-4-oxobutanamide is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. The presence of the morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C16H30N2O3 |
|---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-4-morpholin-4-yl-4-oxobutanamide |
InChI |
InChI=1S/C16H30N2O3/c1-3-5-6-14(4-2)13-17-15(19)7-8-16(20)18-9-11-21-12-10-18/h14H,3-13H2,1-2H3,(H,17,19) |
InChI Key |
OJFPCTYJDHROAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)CCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol](/img/structure/B12454271.png)


![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)





![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B12454324.png)
![[4-(1-Hydroxyimino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12454330.png)


